molecular formula C6H6BNO3 B567287 (3-Formylpyridin-4-YL)boronic acid CAS No. 1256355-58-4

(3-Formylpyridin-4-YL)boronic acid

Cat. No.: B567287
CAS No.: 1256355-58-4
M. Wt: 150.928
InChI Key: ULXIXLWRUSRAGH-UHFFFAOYSA-N
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Description

“(3-Formylpyridin-4-YL)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They have been widely studied in medicinal chemistry, mainly due to their potential in the synthesis of diverse and complex small molecules . They are generally considered non-toxic .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as ChemSpider . The molecular formula is C6H6BNO3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, play an exquisite role in synthetic chemistry. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases such as ChemSpider .

Scientific Research Applications

Organic Synthesis and Cross-Coupling Reactions

Boronic acids, including (3-Formylpyridin-4-yl)boronic acid, are essential intermediates in organic synthesis. They are widely utilized in Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, ranging from polymers to pharmaceuticals. For instance, novel halopyridinylboronic acids and esters have been synthesized and found to be stable, crystalline partners for Suzuki cross-coupling, enabling the production of new pyridine libraries (Bouillon et al., 2003).

Supramolecular Chemistry and Sensor Development

In supramolecular chemistry, boronic acids are known for forming reversible covalent bonds with diols and similar groups, making them ideal for sensor applications. For example, fluorinated boronic acid-appended bipyridinium salts have been developed to detect and differentiate diol-containing bioanalytes via (19)F NMR spectroscopy, showcasing the potential of boronic acids in creating sensitive and selective sensors (Axthelm et al., 2015).

Material Science and Nanotechnology

Boronic acids contribute significantly to material science, particularly in the creation of novel materials with unique properties. Multicomponent assembly of boron-based dendritic nanostructures highlights the versatility of boronic acids in constructing complex architectures. These structures show promise for applications ranging from drug delivery systems to the development of new types of sensors and catalysts (Christinat et al., 2007).

Pharmaceutical Applications

In the pharmaceutical domain, boronic acids' ability to form stable complexes with various biomolecules is exploited for drug development and delivery systems. Boronic acid-accelerated electrophilic activation of unprotected maltols to N-substituted hydroxypyridinones in water demonstrates the potential of boronic acids in facilitating the synthesis of biologically active compounds, highlighting their importance in the pharmaceutical industry (Ke et al., 2022).

Future Directions

The relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly, has been reinforced . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Properties

IUPAC Name

(3-formylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXIXLWRUSRAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678183
Record name (3-Formylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-58-4
Record name B-(3-Formyl-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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